molecular formula C20H19N5O3S B11485429 N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11485429
M. Wt: 409.5 g/mol
InChI Key: DGPOADGJMFLMFT-UHFFFAOYSA-N
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Description

N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with benzyl, cyano, and methyl groups, and an acetamide moiety linked to a methoxy-dihydropyrimidinyl-sulfanyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions: The benzyl, cyano, and methyl groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl bromide in the presence of a base.

    Acetamide Formation: The acetamide moiety is introduced by reacting the pyrrole derivative with chloroacetyl chloride in the presence of a base.

    Attachment of the Dihydropyrimidinyl-Sulfanyl Group: This step involves the reaction of the acetamide derivative with 4-methoxy-6-oxo-1,6-dihydropyrimidine-2-thiol under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the sulfanyl group.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the benzyl and methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of pyrrole N-oxide derivatives.

    Reduction: Conversion of the cyano group to primary amines.

    Substitution: Introduction of various functional groups at the benzyl or methoxy positions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl and pyrrole groups. It can also be used in the development of bioactive molecules.

Medicine

Medically, N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide shows potential as a lead compound in drug discovery. Its structure suggests possible activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials, particularly those requiring specific functional groups for performance.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfanyl and pyrrole groups are likely involved in binding interactions, while the cyano and acetamide groups may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-acetamide: Lacks the dihydropyrimidinyl-sulfanyl group.

    N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide: Lacks the sulfanyl group.

Uniqueness

The presence of both the sulfanyl and dihydropyrimidinyl groups in N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, offering distinct advantages over similar compounds.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H19N5O3S/c1-12-14(10-21)19(22-15(12)8-13-6-4-3-5-7-13)23-17(27)11-29-20-24-16(26)9-18(25-20)28-2/h3-7,9,22H,8,11H2,1-2H3,(H,23,27)(H,24,25,26)

InChI Key

DGPOADGJMFLMFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=CC(=O)N2)OC)CC3=CC=CC=C3

Origin of Product

United States

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